3-Chloro-6-ethoxypyridazine
CAS No.: 17321-20-9
Cat. No.: VC21031000
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17321-20-9 |
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Molecular Formula | C6H7ClN2O |
Molecular Weight | 158.58 g/mol |
IUPAC Name | 3-chloro-6-ethoxypyridazine |
Standard InChI | InChI=1S/C6H7ClN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 |
Standard InChI Key | FFEBQGWXQGASGB-UHFFFAOYSA-N |
SMILES | CCOC1=NN=C(C=C1)Cl |
Canonical SMILES | CCOC1=NN=C(C=C1)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Chloro-6-ethoxypyridazine consists of a pyridazine core with a chlorine atom at the 3-position and an ethoxy group (-OCH₂CH₃) at the 6-position. The molecular formula is C₆H₇ClN₂O, and it shares structural similarities with 3-chloro-6-hydrazinopyridazine mentioned in safety data and other related compounds. The pyridazine ring contains two adjacent nitrogen atoms, creating an electron-deficient aromatic system that influences its chemical behavior.
Physical Properties
The physical properties of 3-Chloro-6-ethoxypyridazine can be reasonably estimated based on related compounds. As a solid at room temperature, it likely exhibits a crystalline structure with a melting point in the range of 70-120°C, consistent with similar pyridazine derivatives. Its molecular weight is approximately 172.59 g/mol, calculated from its molecular formula. Like other halogenated pyridazines, it likely has limited water solubility but increased solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.
Chemical Properties
The chemical properties of 3-Chloro-6-ethoxypyridazine are influenced by the electron-withdrawing effects of the pyridazine ring and the chlorine substituent, alongside the electron-donating properties of the ethoxy group. This electronic distribution creates unique reactivity patterns:
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The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack.
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The chlorine atom at position 3 serves as a good leaving group, facilitating nucleophilic aromatic substitution reactions.
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The ethoxy group contributes electron density through resonance, potentially directing the regioselectivity of reactions.
Synthesis Methods
Optimization Considerations
Optimization of the synthesis would typically focus on:
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Temperature control to minimize side reactions
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Selection of appropriate solvents to enhance selectivity
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Catalytic systems to improve yields
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Purification techniques to ensure high purity of the final product
Reactivity Profile
Nucleophilic Substitution Reactions
The 3-position bearing the chlorine atom is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Potential nucleophiles include:
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Amines: Primary and secondary amines can displace the chlorine to form aminopyridazine derivatives, similar to reactions observed with related pyridine compounds.
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Thiols: Reaction with thiols can lead to thioether derivatives.
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Alcohols and Alkoxides: Under appropriate conditions, the chlorine can be replaced by other alkoxy groups.
Other Chemical Transformations
Beyond direct substitution reactions, 3-Chloro-6-ethoxypyridazine can potentially undergo:
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Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings at the chlorine position, similar to those documented for chloropyridines .
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Reduction Reactions: Selective reduction of the pyridazine ring can yield partially or fully reduced heterocycles.
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Functional Group Transformations: Modifications of the ethoxy group through dealkylation or other transformations.
Applications
Agricultural Applications
In agricultural chemistry, compounds structurally related to 3-Chloro-6-ethoxypyridazine have found applications as:
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Herbicides: Affecting plant growth regulation pathways.
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Fungicides: Disrupting fungal cell processes.
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Plant Growth Regulators: Modulating plant development through interaction with hormone pathways.
Use as a Chemical Intermediate
3-Chloro-6-ethoxypyridazine serves as a valuable intermediate in synthetic organic chemistry:
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Building Block: For constructing more complex heterocyclic systems.
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Scaffold Diversification: The reactive chlorine position allows for late-stage functionalization and creation of compound libraries.
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Material Science Applications: Potential use in developing functional materials with specific electronic or optical properties.
Comparison with Related Compounds
The properties of 3-Chloro-6-ethoxypyridazine can be better understood through comparison with structurally related compounds:
Research Gaps and Future Directions
Several research opportunities exist for further understanding 3-Chloro-6-ethoxypyridazine:
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Detailed Characterization: Comprehensive spectroscopic and crystallographic studies to fully elucidate its structural and electronic properties.
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Biological Activity Screening: Systematic evaluation of potential pharmaceutical and agricultural applications.
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Green Chemistry Approaches: Development of environmentally friendly synthesis methods with reduced waste and energy consumption.
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Structure-Activity Relationships: Comparative studies with related compounds to establish clear structure-activity correlations.
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